1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech

Description

The compound "1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech" (referred to here as the ethanolate tech) is a solvated form of a benzimidazole-derived carboxylic acid. Darunavir ethanolate, a U.S. FDA-approved protease inhibitor, is used in combination therapies to treat HIV infection. It is characterized by its ethanol solvate structure, which influences its stability, solubility, and crystallinity . Ethanolate tech compounds are typically synthesized to enhance bioavailability or processing efficiency, leveraging ethanol’s role in crystallization and molecular stabilization.

Properties

IUPAC Name |

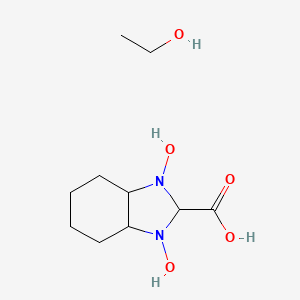

1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazole-2-carboxylic acid;ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4.C2H6O/c11-8(12)7-9(13)5-3-1-2-4-6(5)10(7)14;1-2-3/h5-7,13-14H,1-4H2,(H,11,12);3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIUWKMSXIXIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1CCC2C(C1)N(C(N2O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech typically involves the reaction of 1,2-diaminobenzene with carboxylic acids or their derivatives. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its ethanolate form.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted benzimidazole compounds .

Scientific Research Applications

1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxyperhydrobenzimidazol-2-carboxylic acid ethanolate tech involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Crystallization and Stability

- Ethanolate Form: Darunavir ethanolate is crystallized from ethyl alcohol via slow evaporation, producing colorless crystals with defined lattice stability. This method ensures high purity and controlled crystal morphology, critical for pharmaceutical manufacturing .

- Dihydrate Form: Darunavir dihydrate is obtained through two methods: (1) single-crystal-to-single-crystal transformation from the ethanolate under water vapor, or (2) direct recrystallization from acetonitrile. The dihydrate exhibits distinct crystal packing due to water incorporation, which may affect its hygroscopicity and long-term stability .

Analytical Performance

A validated RP-HPLC method for Darunavir ethanolate demonstrates excellent linearity (R² = 0.9997) in the 8–120 µg/mL range, with a retention time of 2.269 minutes.

Physicochemical Properties

Comparison with Other Ethanolate Tech Compounds

While direct data on the target ethanolate tech is scarce, analogous ethanolate systems highlight key trends:

- Macromolecular Solvates: Ethanolate tech in macromolecules (e.g., SHELX-refined structures) prioritizes crystallographic precision, leveraging ethanol’s low volatility for slow, controlled crystal growth .

Research Findings and Implications

- Pharmaceutical Efficacy: Ethanolate forms like Darunavir ethanolate optimize drug delivery by balancing solubility and metabolic resistance, whereas dihydrates may offer better aqueous compatibility but require stringent storage conditions .

- Analytical Challenges: Ethanolates demand tailored HPLC methods due to their unique retention behaviors, as demonstrated by the validated RP-HPLC protocol for Darunavir ethanolate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.